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Compound of Interest

Compound Name: 2,2,6-Trimethylheptane

cat. No.: B12658229

An In-Depth Technical Guide to the Chemical Properties of 2,2,6-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2,2,6-trimethylheptane (CAS No. 1190-83-6).[1][2][3] As a saturated branched-
chain alkane, its utility in research and development, primarily as a hon-polar solvent or a
reference compound, is predicated on a thorough understanding of its molecular
characteristics. This document synthesizes critical data regarding its molecular structure,
physicochemical properties, spectroscopic signatures, chemical reactivity, and safety protocols.
The information is presented to support its application in controlled laboratory and
developmental settings, providing the foundational knowledge required for its effective and safe
utilization.

Molecular and Chemical Identity

2,2,6-Trimethylheptane is an isomer of decane, with the molecular formula CioH22.[1][2][3] Its
structure consists of a seven-carbon heptane chain with three methyl group substituents
located at the C2 and C6 positions. The presence of a quaternary carbon at the C2 position
and a tertiary carbon at the C6 position significantly influences its physical properties, such as
boiling point and viscosity, when compared to its linear isomer, n-decane.

Key Identifiers:
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IUPAC Name: 2,2,6-trimethylheptane[4]

CAS Registry Number: 1190-83-6[2][3]

Molecular Formula: C1oH22[1][2][3]

Molecular Weight: 142.28 g/mol [2][3][5]

SMILES: CC(C)CCCC(C)(C)C[4][5]

InChiKey: FHICGIUZIXWNET-UHFFFAOYSA-N[2][3][5]

Caption: Molecular graph of 2,2,6-trimethylheptane.

Physicochemical and Thermodynamic Properties

The branched nature of 2,2,6-trimethylheptane results in a lower melting and boiling point
compared to linear decane due to reduced intermolecular van der Waals forces. Its non-polar
character dictates its solubility properties, making it miscible with other hydrocarbons and many
organic solvents but poorly soluble in water.

Table 1: Physical and Thermodynamic Data
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Property Value

Source

Physical Properties

Melting Point (Tfus) -105 °C (168.15 K)

[5]

Normal Boiling Point (Tboil) ~148-150 °C (421-423 K)

[2]

Density 0.723 g/mL [5]
Refractive Index 1.408 [5]
Molar Volume 196.8 mL/mol [5]
Thermodynamic Properties
Enthalpy of Vaporization
39.8 kd/mol [6]
(AvapH®)
Standard Gibbs Free Energy
) -19.43 kJ/mol [6]
of Formation (AfG®)
Standard Enthalpy of
) -261.2 kJ/mol [6]
Formation (gas) (AfH°gas)
Octanol/Water Partition
. 4.9 [4][6]
Coefficient (logPoct/wat)
Water Solubility (log10WS) -4.68 (mol/L) [6]

Spectroscopic Profile: A Predictive Analysis

Definitive characterization and purity assessment in a research context rely on spectroscopic

analysis. While specific spectra for this compound are not publicly available, its structure allows

for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be relatively simple despite the 22

protons, due to molecular symmetry.
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[e]

A prominent singlet integrating to 9H would appear furthest upfield, corresponding to the
three equivalent methyl groups on the quaternary C2 carbon (-C(CHs)s).

o Adoublet integrating to 6H would correspond to the two equivalent methyl groups on the
C6 carbon (-CH(CHs)2).

o A multiplet integrating to 1H would represent the single proton on the tertiary C6 carbon,
split by the adjacent methyl protons and methylene protons.

o Several overlapping multiplets in the 1-2 ppm range would correspond to the three
methylene groups (-CHz-) of the heptane backbone.

e 13C NMR: The carbon spectrum would show distinct signals for each chemically non-
equivalent carbon. Due to symmetry, fewer than 10 signals would be expected. Key signals
include the quaternary carbon at C2, the tertiary carbon at C6, and the various primary and
secondary carbons of the methyl and methylene groups, respectively.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of 2,2,6-trimethylheptane would be characterized by a
few strong absorption bands. The diagnostic value lies in confirming the absence of functional
groups like carbonyls (C=0), hydroxyls (O-H), or unsaturation (C=C).

e ~2850-3000 cm~1: Strong, sharp peaks corresponding to C-H stretching vibrations of the
methyl (CHs) and methylene (CHz) groups.[7]

e ~1450-1470 cm~1: Absorptions due to C-H bending (scissoring) vibrations.

e ~1365-1385 cm~1: Characteristic bending vibrations. The presence of a tert-butyl group often
gives a strong doublet in this region, which would be a key identifying feature.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) would lead to fragmentation, providing insight
into the molecule's structure.

e Molecular lon (M*): A peak at m/z = 142, corresponding to the molecular weight, may be
observed, though it might be weak for a highly branched alkane.
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o Key Fragments: The most significant fragmentation pathway would be the loss of alkyl
radicals to form stable carbocations. The cleavage of the bond between C2 and C3 is highly
probable, leading to the formation of a stable tert-butyl cation at m/z = 57, which would likely
be the base peak. Another significant fragment could arise from the loss of an isobutyl
radical, resulting in a peak at m/z = 85.

Caption: Workflow for structural confirmation using spectroscopy.

Chemical Reactivity and Stability

2,2,6-trimethylheptane is a typical alkane: chemically stable and generally unreactive under
standard conditions. Its C-C and C-H bonds are strong and non-polar, making it resistant to
attack by most acids, bases, and oxidizing or reducing agents.

o Combustion: Like all hydrocarbons, it undergoes combustion in the presence of excess
oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

» Free-Radical Halogenation: In the presence of UV light or high temperatures, it can react
with halogens (e.g., Clz, Brz) via a free-radical chain mechanism. The reaction is generally
non-selective, leading to a mixture of halogenated isomers. The tertiary C-H bond at the C6
position is the most susceptible to abstraction due to the relative stability of the resulting
tertiary radical.

» Thermal Decomposition (Cracking): At very high temperatures and in the presence of a
catalyst, the C-C bonds can break, leading to a mixture of smaller alkanes and alkenes.

Safety and Handling

While specific GHS classification data for 2,2,6-trimethylheptane is not readily available, its
properties as a flammable, volatile C10 alkane dictate stringent safety protocols.[1]

e Hazards:

o Flammability: Assumed to be a flammable liquid and vapor. Vapors can form explosive
mixtures with air and may travel to a source of ignition and flash back.[8][9]
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o Health: May cause skin and eye irritation upon contact.[8] Inhalation of high
concentrations of vapor may cause respiratory irritation, dizziness, and central nervous
system depression. Aspiration into the lungs if swallowed can cause severe chemical
pneumonitis.[8][9]

e Handling Protocols:

o

Work in a well-ventilated area or a chemical fume hood to avoid vapor inhalation.[10]

[¢]

Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11]

[¢]

Use non-sparking tools and explosion-proof equipment.[8][9][10]

[e]

Ground and bond containers during transfer to prevent static discharge.[8][9][10]
o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to
prevent skin contact.[10]

o Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved
respirator with an organic vapor cartridge.[9]

 Firefighting Measures:

o Use carbon dioxide (COz2), dry chemical powder, or foam to extinguish fires.[8][9] Water
spray may be used to cool containers but may be ineffective at extinguishing the fire itself.

Applications in Research and Development
The inertness and non-polar nature of 2,2,6-trimethylheptane define its primary applications:

e Non-Polar Solvent: It can be used as a solvent for reactions involving non-polar reagents,
oils, fats, and other hydrocarbons.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC462050050&countryCode=US&language=en
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.chemicalbook.com/msds/2-2-4-4-6-pentamethylheptane.pdf
https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC462050050&countryCode=US&language=en
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC462050050&countryCode=US&language=en
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.echemi.com/sds/246-trimethylheptane-pid_Seven18480.html
https://www.fishersci.com/store/msds?partNumber=AC462050050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC126880250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC462050050&countryCode=US&language=en
https://www.benchchem.com/product/b12658229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Gas Chromatography (GC): As a well-defined hydrocarbon, it can serve as a reference
standard in GC analysis for the identification and quantification of other compounds.[12] Its
Kovats retention index is a known value on standard non-polar columns.[12]

o Component in Test Fuels: Branched alkanes are critical components of gasoline and jet fuel.
Isomers like 2,2,6-trimethylheptane are studied in combustion research to understand fuel
performance and engine knock characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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